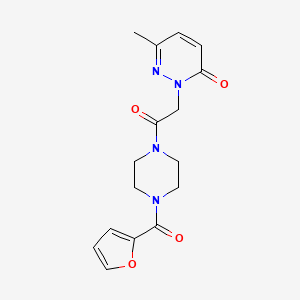

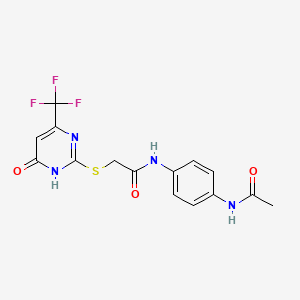

2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

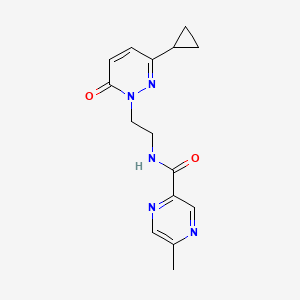

2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine is a chemical compound that has gained attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both a morpholine and a thiophene ring. This compound has been synthesized and studied for its potential applications in various fields of research.

Scientific Research Applications

Condensation Reactions

One application of compounds structurally related to 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine is in condensation reactions. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a related compound, has been used effectively for the condensation of carboxylic acids and amines to yield corresponding amides in good yields (Kunishima et al., 1999).

Crystal and Molecular Structures

Compounds with a similar molecular structure have been used to study crystal and molecular structures. For example, the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea, which bears resemblance in its structure, provides insights into different intermolecular hydrogen bonding patterns (Böck et al., 2020).

Stereospecific Synthesis

A related application is in the stereospecific synthesis of compounds. A study demonstrated the copper-catalyzed stereospecific C–S coupling reaction of thiols and enantioenriched tertiary benzylic amines, including 1-(thiophen-2-yl)ethanamine, to synthesize highly enantiopure benzylic thioethers (Jiang et al., 2018).

Photosensitized Oxyimination

Metal-free photosensitized oxyimination of unactivated alkenes has been achieved using bifunctional oxime carbonates. This method, relevant to compounds like 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine, allows for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step (Patra et al., 2021).

Molecular Dynamics Simulation Studies

Compounds with similar structures have been studied using molecular dynamics simulations to predict their corrosion inhibition performances, providing insights into interactions with metal surfaces (Kaya et al., 2016).

properties

IUPAC Name |

2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-9-8-13(4-5-14-9)10(7-12)11-3-2-6-15-11/h2-3,6,9-10H,4-5,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMFEVBNWWMEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(CN)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2719533.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)

![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)